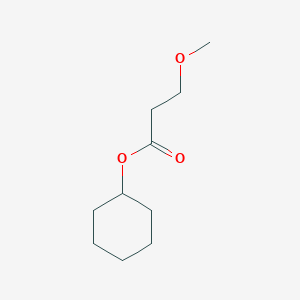

Cyclohexyl 3-methoxypropanoate

CAS No.: 112032-53-8

Cat. No.: VC4909473

Molecular Formula: C10H18O3

Molecular Weight: 186.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112032-53-8 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.251 |

| IUPAC Name | cyclohexyl 3-methoxypropanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

| Standard InChI Key | AMSRJRHLEMQROV-UHFFFAOYSA-N |

| SMILES | COCCC(=O)OC1CCCCC1 |

Introduction

Structural and Molecular Characteristics

Cyclohexyl 3-methoxypropanoate belongs to the ester family, with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . Its structure comprises a cyclohexyl group attached via an ester linkage to a 3-methoxypropanoic acid backbone. Key structural descriptors include:

-

SMILES Notation:

COCCC(=O)OC1CCCCC1, which delineates the methoxy group (-OCH₃) at the third carbon of the propanoate chain and the cyclohexyl ester. -

InChI Key:

AMSRJRHLEMQROV-UHFFFAOYSA-N, providing a standardized identifier for computational and database applications.

The compound’s predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, highlight its gas-phase behavior under varying adduct conditions (Table 1) . These predictions are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross-Section (CCS) Values for Cyclohexyl 3-Methoxypropanoate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.13288 | 142.8 |

| [M+Na]⁺ | 209.11482 | 152.1 |

| [M-H]⁻ | 185.11832 | 143.6 |

Physicochemical Properties

Cyclohexyl 3-methoxypropanoate’s properties are influenced by its ester and ether functionalities:

-

Hydrophobicity: The cyclohexyl group imparts significant lipophilicity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate.

-

Thermal Stability: Esters generally exhibit stability up to 150–200°C, making them suitable for high-temperature applications.

-

Spectroscopic Signatures: While experimental NMR data are unavailable, predicted -NMR peaks include:

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems (e.g., enzymatic esterification) to enhance yield and sustainability.

-

Biological Activity Screening: Evaluating antimicrobial or anticancer properties in vitro.

-

Material Science Applications: Testing as a plasticizer or solvent in polymer formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume